Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate include:
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS Number: 150258-20-1) is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in various biological studies due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Quinoline derivatives, including this compound, are known for their diverse biological activities. The presence of fluorine atoms in the structure enhances lipophilicity and biological activity, which can affect enzyme interactions and cellular uptake.
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes crucial for bacterial survival.
- Antileishmanial Activity : Research has demonstrated that certain substituted quinolines possess antileishmanial properties against Leishmania donovani. This compound has been evaluated for its efficacy against this pathogen .
- Cytotoxic Effects : Some studies indicate that this compound may induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
Antileishmanial Activity
A study focused on the design and synthesis of 2-substituted quinolines reported that this compound showed promising antileishmanial activity against Leishmania donovani strains. The compound exhibited moderate to high efficacy in inhibiting parasite growth .
Cytotoxicity in Cancer Research
Research evaluating various quinoline derivatives indicated that this compound demonstrated selective cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death .
Comparative Biological Activity Table
Properties
IUPAC Name |
ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWQEZYRYNMMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363156 |
Source
|
Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150258-20-1 |
Source
|
Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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